molecular formula C24H20Cl2N2O3 B13801797 Benzeneacetamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- CAS No. 65808-73-3

Benzeneacetamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)-

Cat. No.: B13801797
CAS No.: 65808-73-3
M. Wt: 455.3 g/mol
InChI Key: LWAKHSWFKANAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- is a complex organic compound with significant applications in various fields This compound is characterized by its unique molecular structure, which includes multiple chlorine atoms and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- typically involves multiple steps. One common method includes the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with methylamine to produce the final compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or dechlorinated versions, depending on the specific reaction conditions .

Scientific Research Applications

Benzeneacetamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, particularly those involved in the GABAergic system. This modulation can lead to changes in neuronal excitability and has potential therapeutic effects in conditions like epilepsy and anxiety .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
  • 2-Iodo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

Comparison

Compared to these similar compounds, Benzeneacetamide, N-(2-((4-chloro-2-(2-chlorobenzoyl)phenyl)methylamino)-2-oxoethyl)- is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. For instance, the presence of the methylamino group enhances its ability to interact with certain biological targets, making it potentially more effective in therapeutic applications .

Properties

CAS No.

65808-73-3

Molecular Formula

C24H20Cl2N2O3

Molecular Weight

455.3 g/mol

IUPAC Name

N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]-2-phenylacetamide

InChI

InChI=1S/C24H20Cl2N2O3/c1-28(23(30)15-27-22(29)13-16-7-3-2-4-8-16)21-12-11-17(25)14-19(21)24(31)18-9-5-6-10-20(18)26/h2-12,14H,13,15H2,1H3,(H,27,29)

InChI Key

LWAKHSWFKANAFQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CNC(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.